![molecular formula C17H13Cl2N3O2S B298655 (5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298655.png)
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCMPS and is known for its unique chemical structure that makes it an ideal candidate for various research studies.
Mechanism of Action
The mechanism of action of DCMPS is still not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins in the body, which leads to its therapeutic effects. DCMPS has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
DCMPS has been shown to have various biochemical and physiological effects on the body. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. DCMPS has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. Additionally, DCMPS has been shown to have neuroprotective effects, which can protect neurons from damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCMPS in lab experiments is its unique chemical structure, which makes it an ideal candidate for various research studies. Additionally, DCMPS has been shown to have low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. However, one of the limitations of using DCMPS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of DCMPS. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of DCMPS in humans.
Synthesis Methods
The synthesis of DCMPS is a complex process that requires specialized equipment and expertise. The most common method used for the synthesis of DCMPS is the reaction of 3,4-dichlorophenyl isocyanate with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde in the presence of thiosemicarbazide. This reaction leads to the formation of DCMPS, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
DCMPS has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DCMPS has also been studied for its potential use as an antibacterial and antifungal agent.
properties
Product Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molecular Formula |
C17H13Cl2N3O2S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-5-10(9(2)20-8)6-12-15(23)21-17(25)22(16(12)24)11-3-4-13(18)14(19)7-11/h3-7,20H,1-2H3,(H,21,23,25)/b12-6+ |
InChI Key |
AARFMUWXIQJMTP-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC(=C(N1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)
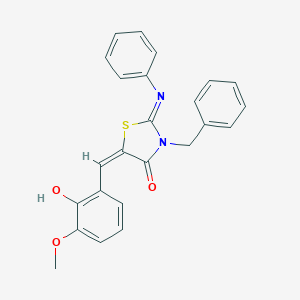
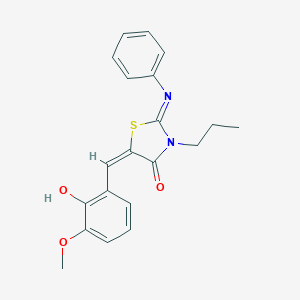
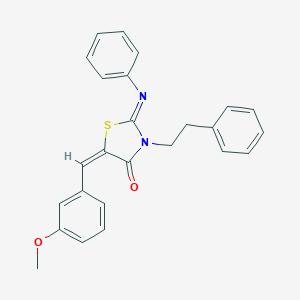
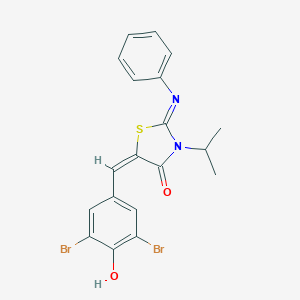
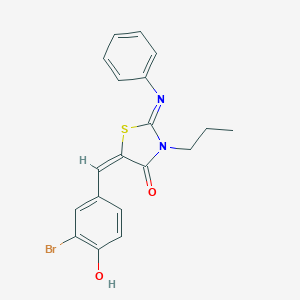

![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
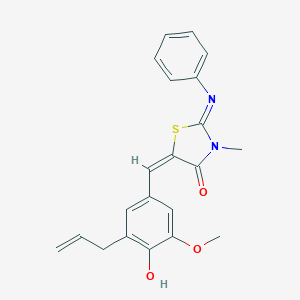
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)